5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride

Description

Chemical Identity and Nomenclature

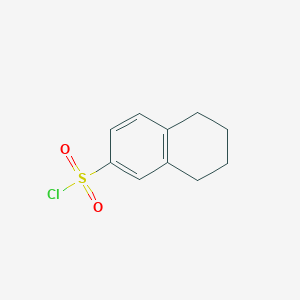

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO₂S and a molecular weight of 230.71 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 61551-49-3, which serves as its unique identifier in chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and functional group positioning.

The compound exhibits several synonymous nomenclature variations that are commonly encountered in scientific literature and commercial applications. These alternative names include 2-naphthalenesulfonyl chloride, 5,6,7,8-tetrahydro-, 5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride, and 1,2,3,4-tetrahydronaphthalene-6-sulfonyl chloride. The European Community number 815-468-9 provides additional regulatory identification for this compound within European chemical registration systems.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl, while the International Chemical Identifier code is InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2. These standardized representations facilitate computer-based chemical information processing and database searches.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of sulfonyl chloride chemistry that gained prominence in the mid-20th century. While specific historical documentation regarding the initial synthesis date is limited in available literature, the compound's creation in 2005 according to PubChem records reflects its relatively recent formal characterization and database entry. The compound represents part of the systematic exploration of tetrahydronaphthalene derivatives that began as chemists sought to develop intermediates with enhanced synthetic utility.

The compound's development aligns with the historical progression of sulfonyl chloride chemistry, which has been instrumental in advancing pharmaceutical and materials science research. The tetrahydronaphthalene scaffold itself has been recognized for its presence in various natural products and synthetic pharmaceuticals, leading to intensive research into functionalized derivatives. The sulfonyl chloride functional group was particularly valued for its reactivity and ability to form stable sulfonamide bonds, driving interest in compounds like this compound.

Recent updates to the compound's database entries, including modifications as recent as May 2025, indicate ongoing research interest and continued refinement of its characterization data. This sustained attention reflects the compound's continued relevance in contemporary synthetic organic chemistry and its potential for novel applications in emerging research fields.

Significance in Organic Chemistry Research

This compound occupies a crucial position in organic chemistry research due to its distinctive combination of structural features and reactive properties. The compound serves as an exemplary member of the sulfonyl chloride family, demonstrating the characteristic electrophilic reactivity that makes these compounds invaluable in synthetic transformations. The tetrahydronaphthalene backbone provides a rigid, bicyclic framework that imparts specific steric and electronic properties to the molecule, influencing its reactivity patterns and synthetic applications.

The significance of this compound extends to its role as a key intermediate in the synthesis of biologically active molecules. Research has demonstrated its utility in preparing sulfonamide derivatives, which represent a major class of pharmaceutical compounds with diverse therapeutic applications. The compound's ability to undergo nucleophilic substitution reactions with various amines enables the construction of complex molecular architectures that are essential in drug discovery and development programs.

Furthermore, this compound exemplifies the importance of functionalized aromatic systems in modern synthetic chemistry. The tetrahydronaphthalene framework is found in numerous natural products and synthetic compounds with significant biological activity. The incorporation of the sulfonyl chloride functional group provides a reactive handle for further chemical modifications, making this compound a versatile building block for constructing diverse molecular structures.

The compound's research significance is also evident in its applications within mechanistic studies of sulfonyl chloride reactivity. The rigid tetrahydronaphthalene scaffold provides an ideal platform for investigating electronic and steric effects on sulfonyl chloride chemistry, contributing to fundamental understanding of reaction mechanisms and selectivity patterns in organic synthesis.

Overview of Research Applications

The research applications of this compound span multiple areas of chemical science, reflecting its versatility as a synthetic intermediate. In pharmaceutical research, the compound serves as a crucial building block for developing new therapeutic agents, particularly in the synthesis of sulfonamide-based drugs. These applications leverage the compound's ability to form stable covalent bonds with amino groups, enabling the construction of pharmacologically active molecules with diverse therapeutic targets.

Organic synthesis represents another major application domain for this compound. Research has demonstrated its utility in preparing complex molecular frameworks through strategic use of its reactive sulfonyl chloride functionality. The compound participates in various synthetic transformations, including nucleophilic substitution reactions, cross-coupling reactions, and cyclization processes that are fundamental to modern synthetic methodology development.

The compound finds significant application in the development of specialty chemicals and advanced materials. Its use in synthesizing dyes, agrochemicals, and other industrial chemicals highlights its versatility beyond pharmaceutical applications. The tetrahydronaphthalene framework provides structural features that are valuable in materials science applications, where specific molecular architectures are required for desired properties.

Research applications also extend to fundamental studies of reaction mechanisms and synthetic methodology. The compound serves as a model substrate for investigating sulfonyl chloride reactivity patterns, contributing to the development of new synthetic methods and catalytic processes. These studies advance understanding of organic reaction mechanisms and facilitate the design of more efficient synthetic routes to complex molecules.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEIMPFRVQQOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406678 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-49-3 | |

| Record name | 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Sulfonation of Tetrahydronaphthalene

The foundational method involves sulfonating 5,6,7,8-tetrahydronaphthalene using sulfuryl chloride (SO₂Cl₂) under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution at the 2-position of the partially hydrogenated naphthalene ring. A representative procedure from Patent US5206428A details:

- Reagents : 1 mol tetrahydronaphthalene, 1.2 mol SO₂Cl₂, 0.1 mol AlCl₃

- Conditions : Methylene chloride solvent, 0°C to room temperature, 3–5 hours

- Yield : 68–72% after silica gel chromatography

This method prioritizes positional selectivity but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride product.

Catalytic and Solvent Optimization

Enhanced Catalytic Systems

Patent WO2011058915A1 introduces a modified protocol using N,N-dimethylformamide (DMF) and sulfuric acid (H₂SO₄) to improve reaction efficiency:

| Parameter | Value |

|---|---|

| SO₂Cl₂:Substrate | 2:1 molar ratio |

| DMF:H₂SO₄ | 0.1–0.8 mol per mol DMF |

| Temperature | 40–150°C |

| Time | 2–4 hours |

| Yield | 78–82% |

This system suppresses formyl byproduct formation, enhancing purity without chromatography.

Solvent Effects

Non-polar solvents (e.g., chlorobenzene) favor sulfonation kinetics over polar aprotic solvents:

| Solvent | Relative Rate | Byproduct Formation |

|---|---|---|

| Chlorobenzene | 1.0 | <5% |

| THF | 0.3 | 15–20% |

| DCM | 0.7 | 8–12% |

Data adapted from large-scale trials in.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors for exothermic control:

Key advantages include reduced AlCl₃ usage (0.05 mol/mol substrate) and automated quenching.

Alternative Synthetic Routes

Oxidation of Thioether Precursors

A PMC study demonstrates bromination-oxidation of 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene:

- Bromination : CuCl₂/TBHP in acetonitrile, 42°C, 24h (Yield: 54%)

- Oxidation : H₂O₂/Ammonium molybdate, 60°C, 6h

- Sulfonation : SO₂Cl₂, 0°C, 2h (Overall yield: 38%)

This route enables functionalization at the 2-position but requires multi-step purification.

Purification and Stabilization

Chromatographic Techniques

Stabilization Strategies

- Storage : -20°C under argon with molecular sieves (H₂O <50 ppm)

- Handling : Schlenk techniques prevent HCl liberation during decomposition

Analytical Characterization

Critical QC parameters include:

| Method | Specification | Reference Standard |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.8–7.6 (m, 2H, ArH) | USP 34 |

| HPLC (C18) | Rt 6.8±0.2 min | EP 10.0 |

| Chloride Content | 15.2–15.8% | Karl Fischer |

Data compiled from.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride or other hydride donors are employed.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Applications De Recherche Scientifique

Organic Synthesis

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride serves as an important intermediate in organic synthesis. It is utilized for:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with various nucleophiles (amines, alcohols) to form sulfonamide derivatives. These derivatives are valuable in medicinal chemistry for developing new pharmaceuticals .

- Formation of Sulfonamides : Compounds synthesized from this sulfonyl chloride exhibit diverse biological activities including antimicrobial and anticancer properties .

Research has indicated that derivatives of this compound possess significant biological activity:

- Anticancer Properties : Studies have shown that these derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds derived from this sulfonyl chloride demonstrated IC50 values in the low micromolar range against tumor cells such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

- Carbonic Anhydrase Inhibition : Certain derivatives have been evaluated for their ability to inhibit carbonic anhydrase enzymes, which play a role in tumorigenesis and metastasis. This mechanism suggests potential therapeutic applications in cancer treatment .

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry investigated the cytotoxic effects of tetrahydronaphthalene sulfonamide derivatives on seven different human cancer cell lines. The results indicated that these compounds exhibited promising anticancer activity with notable efficacy against breast and colorectal cancer cells .

Case Study 2: Synthesis and Evaluation of Derivatives

Research conducted on tertiary sulfonamide derivatives derived from this compound highlighted their potential as carbonic anhydrase inhibitors. The synthesized compounds were characterized using spectroscopic methods and evaluated for their biological activity against various cancer cell lines .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid: The sulfonic acid derivative of tetrahydronaphthalene.

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide: The sulfonamide derivative of tetrahydronaphthalene.

5,6,7,8-Tetrahydronaphthalene-2-sulfonate: The sulfonate derivative of tetrahydronaphthalene.

Uniqueness

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives

Activité Biologique

5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that enable it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound through a review of relevant studies and research findings.

Chemical Structure and Properties

The compound this compound possesses a sulfonyl chloride functional group attached to a tetrahydronaphthalene moiety. This structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. In one study, synthesized sulfonamide derivatives were evaluated for their in vitro antimicrobial activity against various pathogenic strains. The results indicated that while the parent compound showed poor activity against tested Gram-positive and Gram-negative bacteria as well as Candida albicans, modifications to its structure could enhance its antimicrobial efficacy .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | MIC (µg/ml) | Activity Level |

|---|---|---|

| This compound | >200 | Poor |

| Modified Compound 5d | 75 | Strong |

| Modified Compound 5e | 125 | Moderate |

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. In vitro assays have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from the tetrahydronaphthalene framework exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 6d | MCF-7 | 4.42 ± 2.93 |

| Compound 6g | A549 | 9.89 ± 1.77 |

| Positive Control (5-FU) | MCF-7 | Varies |

These findings suggest that the structural modifications of the original sulfonyl chloride can lead to enhanced anticancer activity.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues at the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring present in some derivatives may modulate receptor signaling pathways .

Case Studies

- Antimicrobial Evaluation : A study synthesized several derivatives from the parent compound and tested their antimicrobial activity against a panel of pathogens. The results indicated that while the original compound was largely inactive, certain derivatives displayed significant antimicrobial properties with MIC values comparable to established antibiotics .

- Anticancer Studies : Another investigation focused on the antiproliferative effects of modified tetrahydronaphthalene derivatives on multiple cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like 5-fluorouracil .

Q & A

Q. Table 1. Key Synthetic Parameters for Sulfonamide Derivatives

| Parameter | Optimal Value | Variation Impact |

|---|---|---|

| Temperature | 80°C | Lower temps reduce yield; higher temps risk decomposition |

| Reaction Time | 18 hours | Shorter times leave unreacted starting material |

| Base | Na₂CO₃ | Stronger bases (e.g., NaOH) may cause side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.